4-(4-Chlorophenyl)-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1,2-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring system with a 4-chlorophenyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 4-chlorophenyl with a halogenated naphthalene precursor under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions. Additionally, continuous flow reactors could be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Saturated naphthalene derivatives
Substitution: Various substituted naphthalenes depending on the electrophile used
Scientific Research Applications
4-(4-Chlorophenyl)-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,2-dihydronaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,2-dihydronaphthalene
- 4-(4-Methylphenyl)-1,2-dihydronaphthalene
- 4-(4-Bromophenyl)-1,2-dihydronaphthalene
Uniqueness
4-(4-Chlorophenyl)-1,2-dihydronaphthalene is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and potentially improve its binding affinity to certain molecular targets.
Properties
CAS No. |
6273-43-4 |
---|---|
Molecular Formula |
C16H13Cl |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H13Cl/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-11H,3,5H2 |
InChI Key |
RSYUQIXURNGOID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.